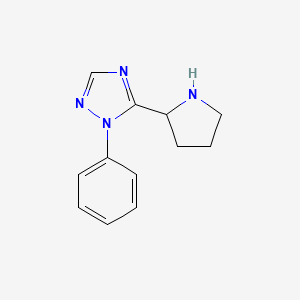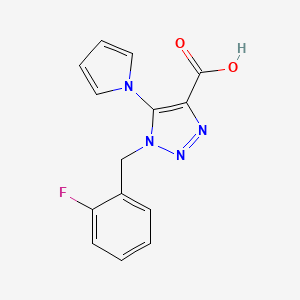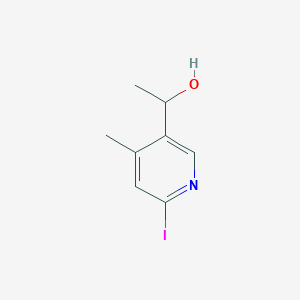
1-(6-Iodo-4-methylpyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Iodo-4-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H10INO It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position of the pyridine ring, along with an ethanol group attached to the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol typically involves the iodination of 4-methylpyridine followed by the introduction of the ethanol group. One common method includes the reaction of 4-methylpyridine with iodine in the presence of an oxidizing agent to form 6-iodo-4-methylpyridine. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(6-Iodo-4-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: 1-(6-Iodo-4-methylpyridin-3-yl)acetaldehyde or 1-(6-Iodo-4-methylpyridin-3-yl)acetic acid.
Reduction: 1-(4-Methylpyridin-3-yl)ethanol.
Substitution: 1-(6-Azido-4-methylpyridin-3-yl)ethanol or 1-(6-Thio-4-methylpyridin-3-yl)ethanol.
科学的研究の応用
1-(6-Iodo-4-methylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The ethanol group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 1-(6-Bromo-4-methylpyridin-3-yl)ethanol
- 1-(6-Chloro-4-methylpyridin-3-yl)ethanol
- 1-(6-Fluoro-4-methylpyridin-3-yl)ethanol
Comparison: 1-(6-Iodo-4-methylpyridin-3-yl)ethanol is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in stronger halogen bonding interactions and potentially different biological activities. The methyl group at the 4th position also contributes to the compound’s distinct chemical properties compared to its analogs.
特性
分子式 |
C8H10INO |
|---|---|
分子量 |
263.08 g/mol |
IUPAC名 |
1-(6-iodo-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10INO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3 |
InChIキー |
REHSLLXDFQCJKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(C)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


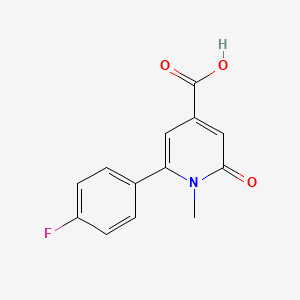
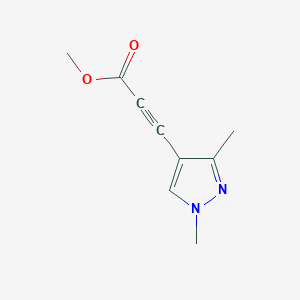
![3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)



![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)


![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)
